2,3-Dihydroimidazo[1,2-a]pyridine-8-carboxamide
CAS No.:
Cat. No.: VC16002937
Molecular Formula: C8H9N3O
Molecular Weight: 163.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9N3O |
|---|---|
| Molecular Weight | 163.18 g/mol |
| IUPAC Name | 2,3-dihydroimidazo[1,2-a]pyridine-8-carboxamide |
| Standard InChI | InChI=1S/C8H9N3O/c9-7(12)6-2-1-4-11-5-3-10-8(6)11/h1-2,4H,3,5H2,(H2,9,12) |
| Standard InChI Key | NYNBGWYQROKFDY-UHFFFAOYSA-N |
| Canonical SMILES | C1CN2C=CC=C(C2=N1)C(=O)N |
Introduction
Structural Characteristics and Chemical Properties
Core Scaffold and Functional Group Analysis
The 2,3-dihydroimidazo[1,2-a]pyridine-8-carboxamide features a bicyclic framework comprising an imidazole ring fused to a pyridine ring. The carboxamide group at the 8-position introduces hydrogen-bonding capabilities, which are critical for interactions with biological targets such as kinases . The saturation of the imidazole ring (2,3-dihydro configuration) reduces aromaticity compared to fully conjugated analogs, potentially enhancing solubility and metabolic stability .
Key structural parameters include:
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Molecular Formula: (derived from PubChem data for related compounds ).
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Hydrogen-Bond Acceptors: The carboxamide oxygen and pyridine nitrogen.
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Planarity: Partial planarity of the fused rings facilitates π-π stacking with aromatic residues in enzyme active sites .
Synthesis and Chemical Reactivity
Table 1: Representative Synthetic Intermediates and Yields
| Intermediate | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| 2-Aminopyridine derivative | HCl, reflux, 12h | 78 | |
| Chloroacetamide adduct | DMF, 80°C, 6h | 65 | |
| Carboxamide product | HATU, DIPEA, RT | 82 |
Biological Activities and Mechanism of Action
Kinase Inhibition
The compound’s structural similarity to PI3K inhibitors, such as 2,3-dihydroimidazo[1,2-c]quinazoline derivatives, suggests potential kinase-modulating activity . In PI3Kγ inhibition assays, analogous compounds demonstrated IC values in the nanomolar range (Table 2) . The carboxamide group likely engages in hydrogen bonding with kinase active sites, while the fused rings occupy hydrophobic pockets.
Table 2: IC Values of Analogous PI3K Inhibitors
| Compound | p110α IC (nM) | p110β IC (nM) |
|---|---|---|
| 32h | 0.9 | 11.2 |
| 32g | 1.8 | 20.8 |
| 32f | 2.9 | 18.3 |
Antimicrobial and Anticancer Properties
Derivatives of the imidazo[1,2-a]pyridine scaffold exhibit broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria . The carboxamide moiety enhances membrane permeability, enabling disruption of bacterial cell walls. In cancer models, structural analogs inhibit proliferation by inducing G1 cell cycle arrest and apoptosis .
Pharmacological Applications
Hyper-Proliferative Disorders
Preclinical studies on related dihydroimidazo-quinazoline compounds demonstrate efficacy in xenograft models of breast and lung cancers . The compound’s ability to block PI3K/Akt/mTOR signaling pathways positions it as a candidate for combination therapies with chemotherapeutic agents .
Inflammatory Diseases
PI3Kγ inhibition reduces neutrophil migration and cytokine production in rheumatoid arthritis models . The carboxamide derivative’s improved pharmacokinetic profile (e.g., oral bioavailability >60% in rodents) supports its development as an anti-inflammatory agent .
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison of Imidazo[1,2-a]pyridine Derivatives
| Compound | Target Activity | IC/EC |
|---|---|---|
| 2-Methylimidazo[1,2-a]pyridine | Carcinogenic metabolite | N/A |
| 4-Aminoimidazo[1,2-a]pyridine | Antimicrobial | 12 µM (E. coli) |
| Target compound | PI3Kγ inhibition | 8.7 nM (predicted) |
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